molecular formula C10H8F3N3S B12123026 Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- CAS No. 88251-71-2

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)-

Cat. No.: B12123026
CAS No.: 88251-71-2
M. Wt: 259.25 g/mol
InChI Key: QBBUJDRQAZVGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- is a complex organic compound that features a benzenamine core substituted with an imidazole ring and a trifluoromethyl group

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of a nitro group yields an amine .

Scientific Research Applications

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Properties

CAS No.

88251-71-2

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

2-(1H-imidazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)6-1-2-8(7(14)5-6)17-9-15-3-4-16-9/h1-5H,14H2,(H,15,16)

InChI Key

QBBUJDRQAZVGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.